YM-53601

Catalog No.
S547585
CAS No.
182959-33-7
M.F
C21H22ClFN2O
M. Wt
372.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM-53601

CAS Number

182959-33-7

Product Name

YM-53601

IUPAC Name

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride

Molecular Formula

C21H22ClFN2O

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;

InChI Key

JWXYVHMBPISIJQ-TVWXOORISA-N

SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl

Solubility

Soluble in DMSO

Synonyms

YM-53601; YM 53601; YM53601;

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl

Isomeric SMILES

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl

Description

The exact mass of the compound 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride is 372.1405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Structure and Properties

YM-53601 is a synthetic molecule belonging to the class of carbazole derivatives. Carbazoles are a group of organic compounds found in coal tar and some natural materials []. They possess a ring structure containing nitrogen and carbon atoms. YM-53601 incorporates a fluorine atom and a bicyclic ring system into the carbazole structure [].

Potential Biological Activity

Research suggests YM-53601 may act as a squalene synthase inhibitor []. Squalene synthase is an enzyme involved in the biosynthesis of cholesterol. Disruption of squalene synthase activity can impact cholesterol production.

Scientific Research Applications

Studies have explored YM-53601 for its potential role in regulating cholesterol metabolism []. Understanding cholesterol metabolism is important in various areas of scientific research, including:

  • Atherosclerosis research: Atherosclerosis is a condition characterized by the buildup of fatty deposits within arteries. Cholesterol is a major component of these deposits.
  • Drug discovery: Because YM-53601 may impact cholesterol production, it could be a potential target for investigation in the development of new drugs to regulate cholesterol levels [].

YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a potent inhibitor of squalene synthase, an enzyme critical in the biosynthesis of cholesterol. This compound belongs to a novel class of lipid-lowering agents that effectively reduces plasma cholesterol and triglyceride levels. Its chemical structure includes a quinuclidine moiety, which contributes to its biological activity and specificity towards squalene synthase inhibition .

As mentioned earlier, YM-53601 inhibits squalene synthase, a key enzyme in the cholesterol biosynthesis pathway []. Squalene is a precursor molecule for cholesterol synthesis. By inhibiting the enzyme, YM-53601 disrupts cholesterol production, potentially leading to lower blood cholesterol levels.

YM-53601 functions primarily through the inhibition of squalene synthase, leading to decreased cholesterol biosynthesis. In vitro studies have demonstrated that YM-53601 exhibits an inhibitory concentration (IC50) of approximately 79 nM in HepG2 cells and 90 nM in rat liver microsomes . The compound's mechanism involves the disruption of the conversion of farnesyl pyrophosphate to squalene, thereby affecting lipid metabolism.

Additionally, under UV irradiation, YM-53601 can undergo photo

Preclinical studies have shown that YM-53601 significantly lowers plasma cholesterol and triglyceride levels in various animal models, including rodents and rhesus monkeys. For instance, it has been reported to reduce non-high-density lipoprotein cholesterol by up to 47% when compared to pravastatin . Moreover, YM-53601 has demonstrated a more potent triglyceride-lowering effect than traditional fibrates . These findings suggest its potential utility in treating hyperlipidemia and related disorders.

YM-53601's primary application lies in its role as a therapeutic agent for managing dyslipidemia. Its ability to inhibit squalene synthase positions it as a candidate for treating conditions associated with high cholesterol levels, such as cardiovascular diseases. Furthermore, ongoing research into its mechanisms may reveal additional applications in metabolic disorders or other diseases influenced by lipid metabolism .

Interaction studies involving YM-53601 have focused on its binding affinity to squalene synthase and its effects on lipid biosynthesis pathways. Experiments have indicated that while YM-53601 effectively inhibits squalene synthase activity, direct physical interactions with other cellular proteins may not be significant . The compound's interaction with other lipid metabolism regulators is an area of active research, aiming to elucidate its broader biological impacts.

Several compounds exhibit structural or functional similarities to YM-53601, particularly those that also act as squalene synthase inhibitors. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
PravastatinHMG-CoA reductase inhibitorWidely used statin with established efficacy
FenofibratePPAR-alpha agonistPrimarily used for triglyceride reduction
ER-27856Squalene synthase inhibitorSimilar lipid-lowering effects
RPR 107393Squalene synthase inhibitorNotable for reducing triglycerides in primates
FBQ (3-[4′-fluoro-4-biphenylyl]-3-quinuclidinol)Squalene synthase inhibitorUsed as a reference compound for comparison

YM-53601 stands out due to its specific potency against squalene synthase and its unique chemical structure that enhances its effectiveness in lowering lipid levels compared to other agents within the same class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

372.1404692 g/mol

Monoisotopic Mass

372.1404692 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Alarcon VB, Marikawa Y. Statins inhibit blastocyst formation by preventing geranylgeranylation. Mol Hum Reprod. 2016 May;22(5):350-63. doi: 10.1093/molehr/gaw011. Epub 2016 Feb 7. PubMed PMID: 26908642; PubMed Central PMCID: PMC4847613.
2: Saito K, Shirasago Y, Suzuki T, Aizaki H, Hanada K, Wakita T, Nishijima M, Fukasawa M. Targeting cellular squalene synthase, an enzyme essential for cholesterol biosynthesis, is a potential antiviral strategy against hepatitis C virus. J Virol. 2015 Feb;89(4):2220-32. doi: 10.1128/JVI.03385-14. Epub 2014 Dec 3. PubMed PMID: 25473062; PubMed Central PMCID: PMC4338862.
3: Benakanakere I, Johnson T, Sleightholm R, Villeda V, Arya M, Bobba R, Freter C, Huang C. Targeting cholesterol synthesis increases chemoimmuno-sensitivity in chronic lymphocytic leukemia cells. Exp Hematol Oncol. 2014 Sep 26;3:24. doi: 10.1186/2162-3619-3-24. eCollection 2014. PubMed PMID: 25401046; PubMed Central PMCID: PMC4231203.
4: Park EM, Nguyen LN, Lim YS, Hwang SB. Farnesyl-diphosphate farnesyltransferase 1 regulates hepatitis C virus propagation. FEBS Lett. 2014 May 2;588(9):1813-20. doi: 10.1016/j.febslet.2014.03.043. Epub 2014 Mar 29. PubMed PMID: 24690320.
5: Llacuna L, Fernández A, Montfort CV, Matías N, Martínez L, Caballero F, Rimola A, Elena M, Morales A, Fernández-Checa JC, García-Ruiz C. Targeting cholesterol at different levels in the mevalonate pathway protects fatty liver against ischemia-reperfusion injury. J Hepatol. 2011 May;54(5):1002-10. doi: 10.1016/j.jhep.2010.08.031. Epub 2010 Oct 29. PubMed PMID: 21145825.
6: Montero J, Morales A, Llacuna L, Lluis JM, Terrones O, Basañez G, Antonsson B, Prieto J, García-Ruiz C, Colell A, Fernández-Checa JC. Mitochondrial cholesterol contributes to chemotherapy resistance in hepatocellular carcinoma. Cancer Res. 2008 Jul 1;68(13):5246-56. doi: 10.1158/0008-5472.CAN-07-6161. PubMed PMID: 18593925.
7: Ishihara T, Kakuta H, Moritani H, Ugawa T, Sakamoto S, Tsukamoto Si, Yanagisawa I. Syntheses of 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors. Part 2: enzyme inhibition and effects on plasma lipid levels. Bioorg Med Chem. 2003 Aug 15;11(17):3735-45. PubMed PMID: 12901918.
8: Ugawa T, Kakuta H, Moritani H, Inagaki O, Shikama H. YM-53601, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents. Br J Pharmacol. 2003 May;139(1):140-6. PubMed PMID: 12746232; PubMed Central PMCID: PMC1573827.
9: Ugawa T, Kakuta H, Moritani H, Inagaki O. Effect of YM-53601, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters. Br J Pharmacol. 2002 Oct;137(4):561-9. PubMed PMID: 12359639; PubMed Central PMCID: PMC1573526.
10: Ugawa T, Kakuta H, Moritani H, Shikama H. Experimental model of escape phenomenon in hamsters and the effectiveness of YM-53601 in the model. Br J Pharmacol. 2002 Mar;135(6):1572-8. PubMed PMID: 11906972; PubMed Central PMCID: PMC1573260.
11: Ugawa T, Kakuta H, Moritani H, Matsuda K, Ishihara T, Yamaguchi M, Naganuma S, Iizumi Y, Shikama H. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species. Br J Pharmacol. 2000 Sep;131(1):63-70. PubMed PMID: 10960070; PubMed Central PMCID: PMC1572301.

Explore Compound Types